19-Hydroxybufalin Exhibits Sub-200 nM Potency Across Gastric Cancer Lines with Metabolic Reprogramming
In a 2026 study, 19-hydroxybufalin demonstrated IC50 values below 200 nM across four gastric cancer cell lines (AGS, MKN45, MKN74, NCI-N87) [1]. In contrast, unmodified bufalin exhibits an IC50 of approximately 10 µM against gastric cancer MGC-803 cells [2], representing a roughly 50-fold potency advantage for the hydroxylated analog in gastric cancer models. Multiomics analysis confirmed that 19-hydroxybufalin uniquely reprograms metabolic networks in gastric cancer cells [1].
| Evidence Dimension | Anti-proliferative potency in gastric cancer |
|---|---|
| Target Compound Data | IC50 < 200 nM (across 4 cell lines) |
| Comparator Or Baseline | Bufalin: IC50 ~10 µM (MGC-803 cells) |
| Quantified Difference | Approximately 50-fold lower IC50 for 19-hydroxybufalin |
| Conditions | Cell viability assays; gastric cancer cell lines AGS, MKN45, MKN74, NCI-N87 (19-hydroxybufalin) vs. MGC-803 (bufalin) |
Why This Matters
For gastric cancer research programs, 19-hydroxybufalin provides nanomolar potency where unmodified bufalin requires micromolar concentrations, reducing off-target exposure and enabling more sensitive dose-response studies.
- [1] Liang X, Liu Y, Ma X, Jiang S, Sun Z, Sun X, et al. 19-Hydroxybufalin Inhibits Gastric Cancer Cell Proliferation by Modulating Metabolic Reprogramming. J Proteome Res. 2026. View Source
- [2] Lin HT, et al. Bufalin inhibits the growth and epithelial to mesenchymal transition of human gastric cancer cells via modulation of MEK/ERK pathway. 2021. View Source
